2,4-Dihydroxyphenylacetylasparaginyl cadaverine
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Overview
Description
d-Tubocurarine is a toxic benzylisoquinoline alkaloid historically known for its use as an arrow poison by indigenous South Americans . It was first isolated by Harold King in 1935 and was used clinically to induce neuromuscular blockade during surgeries . d-Tubocurarine is a non-depolarizing neuromuscular blocking agent that works by inhibiting acetylcholine activity at the neuromuscular junction .
Preparation Methods
d-Tubocurarine is primarily obtained from the bark of the South American plant Chondrodendron tomentosum . The synthetic preparation of d-Tubocurarine involves several steps, including the extraction of the alkaloid from the plant material, followed by purification processes . Industrial production methods often involve the use of solvents like methanol and ethanol for extraction and purification .
Chemical Reactions Analysis
d-Tubocurarine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of d-Tubocurarine can lead to the formation of quinone derivatives .
Scientific Research Applications
d-Tubocurarine has been extensively studied for its applications in chemistry, biology, medicine, and industry. In medicine, it was historically used as a muscle relaxant during surgeries . In scientific research, d-Tubocurarine is used to study the mechanisms of neuromuscular transmission and the effects of neuromuscular blocking agents . It is also used in pharmacological studies to investigate the interactions of alkaloids with nicotinic acetylcholine receptors .
Mechanism of Action
d-Tubocurarine exerts its neuromuscular blocking effects by inhibiting acetylcholine activity at the post-synaptic nicotinic receptors . It acts as a reversible competitive antagonist, reducing the probability of activation by acetylcholine and preventing depolarization of the affected nerves . This mechanism distinguishes d-Tubocurarine from other neuromuscular blocking agents and classifies it as a non-depolarizing neuromuscular blocker .
Comparison with Similar Compounds
d-Tubocurarine is often compared with other neuromuscular blocking agents such as rocuronium and cisatracurium . Unlike d-Tubocurarine, these newer agents have shorter durations of action and fewer side effects . Other similar compounds include bisbenzylisoquinoline alkaloids like BBIQA1 and BBIQA2, which have similar affinities to nicotinic acetylcholine receptors but differ in their potencies and mechanisms of action .
Properties
CAS No. |
112111-38-3 |
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Molecular Formula |
C17H26N4O5 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2S)-N-(5-aminopentyl)-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide |
InChI |
InChI=1S/C17H26N4O5/c18-6-2-1-3-7-20-17(26)13(10-15(19)24)21-16(25)8-11-4-5-12(22)9-14(11)23/h4-5,9,13,22-23H,1-3,6-8,10,18H2,(H2,19,24)(H,20,26)(H,21,25)/t13-/m0/s1 |
InChI Key |
XAMAJKAMABMMPO-ZDUSSCGKSA-N |
SMILES |
C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCN |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCN |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCN |
Synonyms |
2,4-dihydroxyphenylacetylasparaginyl cadaverine DHPAAC |
Origin of Product |
United States |
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